Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity, particularly in the development of pharmaceuticals. The presence of a trifluoromethyl group and a sulfonate ester enhances its chemical properties, making it a subject of interest for further research and development.
This compound can be synthesized through various chemical reactions, and its structural characteristics have been documented in several scientific publications and patents. Current availability includes commercial sources that offer it for research purposes, indicating its relevance in ongoing scientific studies .
Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are often classified based on their functional groups and structural frameworks, which contribute to their pharmacological properties.
The synthesis of methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can involve several synthetic methodologies. Key methods include:
Detailed reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing yields and purity. For instance, using polar aprotic solvents can facilitate nucleophilic substitutions effectively.
The molecular structure of methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can be represented as follows:
The structural representation highlights the thieno[2,3-b]pyridine core with substituents that include a sulfonate ester and a trifluoromethyl group.
Crystallographic data could provide insights into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding its reactivity and interaction with biological targets.
Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can participate in various chemical reactions:
The reaction mechanisms often involve transition states that can be characterized using spectroscopic methods such as NMR or mass spectrometry to confirm product formation.
The mechanism of action for methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves interactions at the molecular level with specific biological targets.
Studies on similar compounds suggest that modifications to functional groups significantly influence binding affinity and biological activity.
Thermal analysis methods such as differential scanning calorimetry could provide insights into thermal stability and phase transitions.
Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is primarily researched for its potential applications in medicinal chemistry:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in advancing therapeutic strategies.
The thieno[2,3-b]pyridine scaffold represents a privileged heterocyclic architecture in medicinal chemistry, characterized by the fusion of thiophene and pyridine rings. This framework combines the electronic properties of sulfur-containing heterocycles with the hydrogen-bonding capabilities of nitrogen-containing aromatic systems. The resulting molecular platform demonstrates remarkable versatility in interacting with biological targets, particularly in oncology. Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS: 633315-51-2) exemplifies a strategically functionalized derivative of this scaffold, bearing two critical substituents that enhance its potential as a synthetic intermediate for anticancer agents.
The trifluoromethyl (-CF₃) group constitutes a cornerstone of modern medicinal chemistry design due to its profound influence on molecular properties. When incorporated at the 4-position of the thieno[2,3-b]pyridine core, this substituent significantly enhances lipophilicity (log P = 3.2) and metabolic stability, while its strong electron-withdrawing nature modulates π-electron distribution across the heterocyclic system. This electronic perturbation increases the compound's susceptibility to nucleophilic aromatic substitution reactions, particularly when combined with the electron-deficient pyridine ring [1] [4].
The tosyloxy (tosylate) group at the 6-position serves as a versatile leaving group with superior displacement characteristics compared to halogens. Its presence transforms the compound into a key synthetic intermediate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the sulfonyl moiety further activates the adjacent carbon toward nucleophilic attack, enabling reactions with nitrogen, oxygen, and sulfur nucleophiles under mild conditions. This dual-functionalization pattern creates a molecular architecture with vectorial diversity—allowing selective modification at either the electron-deficient 6-position or the ester group at position 2 [1] [4].
Table 1: Structural Identifiers of Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Identifier | Value |
---|---|
CAS Registry Number | 633315-51-2 |
Molecular Formula | C₁₇H₁₂F₃NO₅S₂ |
Molecular Weight | 431.41 g/mol |
IUPAC Name | methyl 6-(tosyloxy)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
SMILES | O=C(C1=CC2=C(C(F)(F)F)C=C(OS(=O)(C3=CC=C(C)C=C3)=O)N=C2S1)OC |
Related Compounds | Methyl 6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS: 380419-59-0) [7] |
Thienopyridine derivatives have emerged as significant structural motifs in anticancer drug discovery since the early 2000s. The scaffold gained prominence following the clinical success of imatinib mesylate, which demonstrated the therapeutic value of nitrogen-containing heterocycles in kinase inhibition [5]. Subsequent research identified the thieno[2,3-b]pyridine core as a bioisostere for purine nucleotides, enabling effective interaction with ATP-binding sites of oncogenic kinases. The incorporation of the trifluoromethyl group became a strategic approach to enhance blood-brain barrier penetration and target affinity, as evidenced in p38 MAP kinase inhibitors developed for neuroinflammatory components of cancer progression [2].
Recent advancements have highlighted thieno[2,3-b]pyridines as tubulin polymerization inhibitors, with derivatives such as thienopyridine-indole hybrids demonstrating exceptional potency (IC₅₀ < 4 nM) against gastric cancer cell lines [6]. These developments underscore the scaffold's versatility in addressing diverse oncological targets, positioning functionalized intermediates like the title compound as valuable building blocks in next-generation anticancer agent development.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1